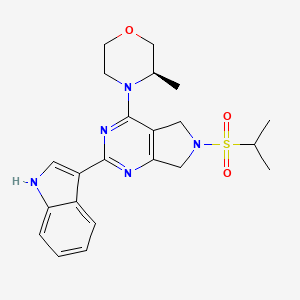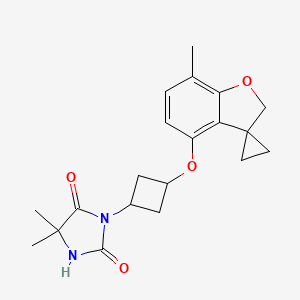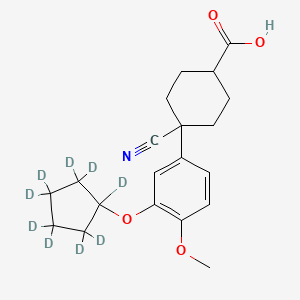
Cilomilast-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cilomilast-d9 is a deuterium-labeled derivative of Cilomilast, a selective phosphodiesterase 4 (PDE4) inhibitor. Cilomilast was initially developed for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of the parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cilomilast-d9 involves the incorporation of deuterium atoms into the molecular structure of Cilomilast. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound would follow similar principles as the laboratory synthesis but on a larger scale. This involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The process would be optimized for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Cilomilast-d9, like its parent compound Cilomilast, undergoes various chemical reactions, including:
Oxidation: Cilomilast can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions are typically metabolites of Cilomilast, which can be studied to understand the drug’s pharmacokinetics and metabolism. These metabolites can include hydroxylated, oxidized, or reduced forms of the parent compound .
Applications De Recherche Scientifique
Cilomilast-d9 is used extensively in scientific research to study the pharmacokinetics and metabolism of Cilomilast. Its applications include:
Chemistry: Used as a tracer in studies to understand the chemical behavior of Cilomilast.
Biology: Helps in studying the biological pathways and interactions of Cilomilast in living organisms.
Medicine: Used in clinical studies to understand the drug’s efficacy, safety, and metabolic profile.
Industry: Employed in the development of new drugs and formulations based on the pharmacokinetic data obtained from this compound studies
Mécanisme D'action
Cilomilast-d9, like Cilomilast, acts as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in pro-inflammatory and immune cells. By inhibiting PDE4, Cilomilast increases the levels of cAMP, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating respiratory disorders like asthma and COPD .
Comparaison Avec Des Composés Similaires
Similar Compounds
Roflumilast: Another PDE4 inhibitor used for similar indications.
Apremilast: A PDE4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.
Ibudilast: A non-selective PDE inhibitor with anti-inflammatory properties
Uniqueness of Cilomilast-d9
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which can be used to optimize dosing, reduce side effects, and improve therapeutic efficacy .
Propriétés
Formule moléculaire |
C20H25NO4 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
4-cyano-4-[4-methoxy-3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2,16D |
Clé InChI |
CFBUZOUXXHZCFB-PAWOCJNQSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



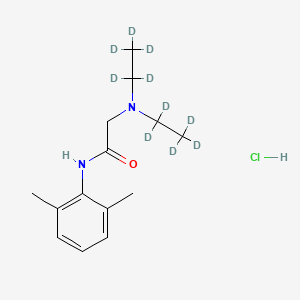




![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)
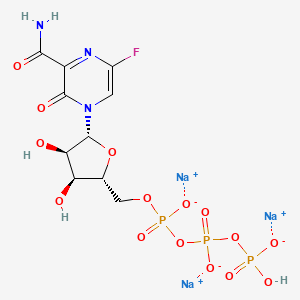

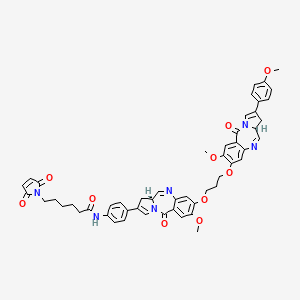
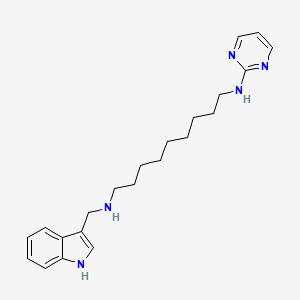
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
